molecular formula C21H22BrNO4 B214542 5-bromo-1-butyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

5-bromo-1-butyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Numéro de catalogue B214542
Poids moléculaire: 432.3 g/mol
Clé InChI: CBYGRVVCFBSXTJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-bromo-1-butyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one, also known as BRD-9424, is a small molecule inhibitor that has been studied for its potential use in cancer therapy. This compound was first synthesized in 2015 and has since been the subject of numerous scientific investigations.

Mécanisme D'action

5-bromo-1-butyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one inhibits the interaction between BET proteins and acetylated histones, which leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes. This ultimately results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
5-bromo-1-butyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 5-bromo-1-butyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been shown to inhibit tumor growth in various animal models of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 5-bromo-1-butyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. However, one limitation is that it has only been studied in preclinical models and its efficacy and safety in humans have not yet been established.

Orientations Futures

There are several potential future directions for research on 5-bromo-1-butyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more potent and selective BET inhibitors based on the structure of 5-bromo-1-butyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. Another area of interest is the investigation of the combination of 5-bromo-1-butyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one with other anti-cancer agents for enhanced efficacy. Additionally, further studies are needed to establish the safety and efficacy of 5-bromo-1-butyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in humans and to determine its potential for clinical use.

Méthodes De Synthèse

The synthesis of 5-bromo-1-butyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one involves a multistep process that includes the reaction of 3-bromo-4-methoxybenzaldehyde with 1-bromo-3-butanol, followed by the reaction of the resulting product with indoline-2,3-dione. The final product is obtained after purification by column chromatography and recrystallization.

Applications De Recherche Scientifique

5-bromo-1-butyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been studied extensively for its potential use in cancer therapy. Specifically, it has been investigated as a potential inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in the regulation of gene expression. BET inhibitors have been shown to have anti-cancer effects in various types of cancer, including leukemia, lymphoma, and solid tumors.

Propriétés

Nom du produit

5-bromo-1-butyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Formule moléculaire

C21H22BrNO4

Poids moléculaire

432.3 g/mol

Nom IUPAC

5-bromo-1-butyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C21H22BrNO4/c1-3-4-11-23-18-10-7-15(22)12-17(18)21(26,20(23)25)13-19(24)14-5-8-16(27-2)9-6-14/h5-10,12,26H,3-4,11,13H2,1-2H3

Clé InChI

CBYGRVVCFBSXTJ-UHFFFAOYSA-N

SMILES

CCCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(C=C3)OC)O

SMILES canonique

CCCCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(C=C3)OC)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.